methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
Scientific Research Applications
1. Synthesis and Chemical Transformations
"Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate" is involved in chemical synthesis processes, demonstrating the compound's versatility in creating diverse chemical structures. For instance, the KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water showcases the efficiency of sulfonylation reactions in synthesizing sulfonylated indoles, a critical structural motif in many biologically active compounds (Zhang et al., 2018). Similarly, the cyclization of acetylenic sulfones with beta and gamma-chloroamines for the synthesis of piperidines and related heterocycles highlights the compound's role in generating complex molecular frameworks with potential pharmacological properties (Back & Nakajima, 2000).
2. Catalytic Applications
The use of silver acetate in catalyzing the hydroamination of sulfonylamino phenylpropynols to produce sulfonylindolinols underlines the compound's application in catalysis, facilitating the synthesis of indole derivatives through efficient methodologies (Susanti et al., 2012). This process exemplifies the innovative approaches to synthesizing indole and indolinol derivatives, which are significant in medicinal chemistry.
3. Pharmaceutical Research
Research on derivatives of the compound, such as the study on 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), reveals its potential in the development of novel therapeutics. SUVN-502, identified for its cognitive disorder treatment potential, demonstrates the compound's foundational role in discovering new drugs (Nirogi et al., 2017).
Mechanism of Action
Target of Action
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a compound that has been found to bind with high affinity to multiple receptors Indole derivatives, which include this compound, have been found to interact with a variety of biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
methyl 2-[1-(1H-indole-5-carbonyl)piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-24-16(20)11-25(22,23)14-5-8-19(9-6-14)17(21)13-2-3-15-12(10-13)4-7-18-15/h2-4,7,10,14,18H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZGGUJJIOYGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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